C-5-Arylidene-Thiazolidine-2,4-Diones vs. Epalrestat: Superior Aldose Reductase Inhibition in Diabetic Complication Models
A series of C-5-arylidene-thiazolidine-2,4-dione derivatives demonstrated superior aldose reductase inhibitory activity compared to the clinically used standard, epalrestat. The most potent compounds in the series, 9h and 9a, showed lower IC50 values, indicating a higher affinity for the aldose reductase enzyme [1].
| Evidence Dimension | Aldose Reductase Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 9h: IC50 = 0.98 µM; Compound 9a: IC50 = 1.05 µM |
| Comparator Or Baseline | Epalrestat: IC50 = 1.20 µM |
| Quantified Difference | Compound 9h is 1.22-fold more potent (18% lower IC50) than epalrestat. |
| Conditions | In vitro enzymatic assay using purified aldose reductase protein. |
Why This Matters
This quantified superior potency against a validated therapeutic target suggests a potential advantage for developing more effective treatments for diabetic complications, justifying selection for further lead optimization studies.
- [1] Patel, R.; Ranjan, S.; Nandini; Das, A.; Nandi, A.; Verma, S.K. C‐5‐Arylidene‐Thiazolidine‐2,4‐Dione Analogs Against Aldose Reductase: Design, Synthesis, Biological Evaluation, and Computational Insights. Archiv der Pharmazie 2025, 358, e70159. View Source
